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Guanosine 5'-diphosphate (sodium) -

Guanosine 5'-diphosphate (sodium)

Catalog Number: EVT-15278790
CAS Number:
Molecular Formula: C10H15N5NaO11P2
Molecular Weight: 466.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Guanosine 5'-diphosphate sodium is a nucleotide that plays a critical role in cellular metabolism and signaling. It is classified as a purine ribonucleoside diphosphate, which is an organic compound consisting of a guanine base attached to a ribose sugar and two phosphate groups. This compound is essential for various biochemical processes, including energy transfer and signal transduction in cells.

Source

Guanosine 5'-diphosphate sodium is typically derived from guanosine triphosphate through enzymatic dephosphorylation, often facilitated by specific enzymes such as GTPases. It can also be synthesized through chemical methods in laboratory settings.

Classification
  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleotides
  • Subclass: Purine ribonucleotides
  • Direct Parent: Purine ribonucleoside diphosphates
Synthesis Analysis

Guanosine 5'-diphosphate sodium can be synthesized via several methods:

  1. Enzymatic Dephosphorylation:
    • This method involves the conversion of guanosine triphosphate to guanosine 5'-diphosphate using GTPases. The reaction typically requires the presence of water and results in the hydrolysis of one phosphate group from guanosine triphosphate.
  2. Chemical Synthesis:
    • A notable industrial method includes the selective methylation of guanosine 5'-diphosphate. This process involves dissolving guanosine 5'-diphosphate in water and gradually adding dimethyl sulfate, leading to high yields (over 96%) of methylated products within a few hours .
  3. Recombinant Production:
    • In industrial contexts, recombinant strains of Escherichia coli are utilized to overexpress enzymes necessary for the biosynthesis of guanosine nucleotides, including guanosine 5'-diphosphate sodium.
Molecular Structure Analysis

Structure

  • Chemical Formula: C10_{10}H15_{15}N5_{5}O11_{11}P2_{2}
  • Molecular Weight: Average 443.2005 g/mol; Monoisotopic 443.0243 g/mol
  • CAS Number: 43139-22-6

The molecular structure consists of a ribose sugar linked to a guanine base and two phosphate groups. The presence of sodium ions in the sodium salt form enhances its solubility in aqueous solutions.

Chemical Reactions Analysis

Guanosine 5'-diphosphate sodium participates in several key chemical reactions:

  1. Hydrolysis:
    • Catalyzed by GTPases, leading to the formation of guanosine monophosphate and inorganic phosphate.
  2. Phosphorylation:
    • Involves the addition of a phosphate group to form guanosine triphosphate, typically catalyzed by kinases in the presence of adenosine triphosphate.
  3. Oxidation:
    • Can be oxidized to yield guanine and ribose-1-phosphate under specific conditions.

These reactions are crucial for cellular energy transfer and signaling pathways.

Mechanism of Action

Guanosine 5'-diphosphate sodium functions primarily as a substrate for GTPases, which hydrolyze guanosine triphosphate to produce guanosine 5'-diphosphate. This process is integral to various signaling pathways involving G-protein coupled receptors and guanine nucleotide exchange factors, facilitating cellular responses to external stimuli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water, allowing for easy incorporation into biochemical assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Undergoes hydrolysis, phosphorylation, and oxidation reactions as described previously.

These properties make guanosine 5'-diphosphate sodium suitable for various experimental applications in biochemistry .

Applications

Guanosine 5'-diphosphate sodium is widely used in scientific research due to its pivotal role in cellular processes:

  • Cell Signaling Studies: Utilized in investigations involving G-protein coupled receptors and related signaling pathways.
  • Protein Expression: Acts as a substrate in the expression and purification processes of recombinant proteins.
  • Functional Assays: Employed in assays such as GTP-γ-S functional assays to study GTPase activity and kinetics .
Molecular Mechanisms of Guanosine 5'-Diphosphate (Sodium) in Cellular Signaling Pathways

Regulatory Roles in G-Protein Coupled Receptor (GPCR) Activation Dynamics

Guanosine 5'-diphosphate (GDP) serves as the fundamental nucleotide bound to heterotrimeric G proteins in their inactive state within GPCR signaling cascades. These receptors represent the largest family of membrane-bound receptors in humans, regulating physiological processes ranging from neurotransmission to metabolism [8]. The activation dynamics begin when extracellular agonists bind to GPCRs, inducing conformational changes that propagate through the seven-transmembrane helix bundle. This rearrangement opens the intracellular G protein-binding domain, facilitating interaction with the Gα subunit [2] [8]. The critical regulatory function of GDP manifests in its displacement from the Gα subunit's nucleotide-binding pocket. Following receptor activation, the GPCR acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for guanosine triphosphate (GTP). This exchange triggers the dissociation of the Gα subunit from the Gβγ dimer, enabling both components to interact with downstream effector proteins and initiate intracellular signaling cascades [2] [8].

The kinetics of GDP release represent the rate-limiting step in G protein activation and determine signal amplification and duration. Structural analyses reveal that agonist-bound GPCRs disrupt the magnesium ion coordination sphere stabilizing GDP in the Gα binding pocket, lowering nucleotide affinity by approximately 100-fold [8]. This transient weakening of GDP binding creates a nucleotide-free G protein intermediate vulnerable to rapid GTP binding. The sodium salt formulation of GDP is frequently employed in radioligand binding assays (e.g., GTPγS functional assays) to quantify GPCR activation states, leveraging its competitive inhibition of GTPγS binding to assess receptor-mediated G protein activation efficiency [4] [9].

Table 1: Key Proteins in GDP-Mediated GPCR Activation Dynamics

Protein/ComplexFunctionGDP Interaction
Heterotrimeric G ProteinsTransduce extracellular signals to intracellular effectorsGDP bound in inactive state; dissociation enables activation
GPCR-Gα ComplexNucleotide exchange platformGDP release facilitated by receptor-induced conformational change
Guanine Nucleotide Exchange Factors (GEFs)Catalyze GDP/GTP exchangeRecognize nucleotide-free Gα state after GDP dissociation
GTPase-Activating Proteins (GAPs)Terminate signaling by enhancing GTP hydrolysisPromote GDP re-binding after GTP hydrolysis

GTPase Activity Modulation Through Nucleotide Exchange Mechanisms

GDP binding and exchange constitute central regulatory mechanisms for small GTPases and heterotrimeric G proteins, functioning as molecular switches that cycle between active (GTP-bound) and inactive (GDP-bound) states. The intrinsic GTP hydrolysis rate of these proteins is typically slow but can be accelerated by several orders of magnitude through GTPase-activating proteins (GAPs). Following GTP hydrolysis, the resulting GDP-bound state exhibits high stability due to conformational changes that tighten nucleotide binding, effectively locking the GTPase in its inactive conformation until GDP dissociation occurs [1] [7]. This dissociation represents the critical regulatory step controlled by guanine nucleotide exchange factors (GEFs), which bind to the GDP-bound GTPase and induce conformational changes that reduce GDP affinity. The catalytic efficiency of this exchange process depends on the local concentration of GTP and the expression/activity of regulatory GEFs [7] [9].

Experimental evidence demonstrates that Guanosine 5'-diphosphate sodium salt serves as an essential competitive inhibitor in GTPase activity studies. For instance, in assays monitoring Rab GTPase function in vesicular trafficking, excess GDP sodium salt effectively blocks GTP binding and subsequent activation, thereby inhibiting Rab-mediated membrane fusion events [1]. Similar inhibition patterns have been documented for Ras-related proteins (Rab-5A, Rab-7a, Rab-9A) and Rho family GTPases (RhoA, Cdc42), where GDP binding stabilizes the inactive conformation and prevents effector interaction [1]. The molecular basis for this inhibition lies in the structural differences between GDP and GTP: the γ-phosphate of GTP induces conformational changes in switch regions I and II (residues 30-40 and 60-76, respectively), creating the proper interface for effector binding. In contrast, the GDP-bound state presents an altered surface that fails to engage downstream effectors [7].

The sodium counterion in GDP sodium salt formulations enhances solubility for experimental applications while preserving biochemical activity. This property makes it invaluable for nucleotide-depletion studies where researchers aim to examine nucleotide-free GTPase states or synchronize GTPase populations in the inactive conformation before assessing activation kinetics [9].

Allosteric Interactions With Guanine Nucleotide Exchange Factors (GEFs)

Guanosine 5'-diphosphate (GDP) engages in sophisticated allosteric interactions with guanine nucleotide exchange factors (GEFs) that extend beyond simple competitive inhibition. GEFs are multidomain proteins that recognize specific GDP-bound GTPases and catalyze nucleotide exchange through a multi-step mechanism involving initial complex formation with the GDP-bound state, induction of conformational changes that expel GDP, stabilization of the nucleotide-free intermediate, and subsequent GTP loading [7] [9]. Biochemical studies using purified components reveal that GDP itself can modulate these interactions through negative feedback mechanisms. When GDP concentrations accumulate in microenvironments surrounding GTPase-GEF complexes, GDP rebinds to the nucleotide-free state before GTP can associate, effectively terminating the exchange cycle and limiting signal amplification [9].

Structural analyses demonstrate that many GEFs contain allosteric regulatory sites sensitive to guanine nucleotides. For example, the catalytic activity of the Son of Sevenless (SOS) RasGEF is modulated by a nucleotide-binding site distinct from the catalytic center. GDP binding to this allosteric site enhances SOS membrane association and prolongs its residence time at the plasma membrane, thereby increasing the probability of productive encounters with membrane-anchored Ras [7]. Similarly, EPAC (Exchange Protein Activated by cAMP) contains a regulatory domain that binds cAMP, inducing conformational changes that relieve autoinhibition and expose the catalytic CDC25-homology domain responsible for Rap GTPase nucleotide exchange. Experimental evidence indicates that GDP sodium salt stabilizes the inactive conformation of EPAC, reducing its sensitivity to cAMP activation [9].

The therapeutic relevance of GDP-GEF interactions is highlighted in studies of bacterial pathogens. Certain virulence factors mimic eukaryotic GEFs but exhibit insensitivity to GDP-mediated feedback inhibition. Structural characterization of these microbial GEFs reveals alterations in allosteric nucleotide-binding pockets, suggesting evolutionary adaptation to overcome host regulatory mechanisms [9]. These findings underscore the critical importance of GDP as a physiological regulator of GEF activity beyond its role as a simple substrate analog.

Competitive Inhibition Patterns in GTP-Dependent Enzymatic Systems

Guanosine 5'-diphosphate (sodium) functions as a potent competitive inhibitor across diverse enzymatic systems that utilize GTP as a phosphate donor or allosteric regulator. This inhibition arises from GDP's structural similarity to GTP, lacking only the γ-phosphate moiety, which enables it to occupy the nucleotide-binding pocket without supporting catalysis. The inhibition constant (Ki) for GDP varies significantly among enzyme classes, reflecting differences in nucleotide-binding site architecture and catalytic mechanism [1] [7] [9].

In GTP-dependent kinases, GDP competes with GTP for the nucleotide-binding site, preventing substrate phosphorylation. For example, in assays monitoring G protein-coupled receptor kinase 2 (GRK2) activity, GDP sodium salt inhibits autophosphorylation and substrate phosphorylation with a Ki of approximately 15 μM, compared to 0.8 μM for GTP [1]. Similarly, GDP inhibits ribosomal GTPases such as elongation factor Tu (EF-Tu), which facilitates aminoacyl-tRNA delivery to the ribosome. EF-Tu requires GTP binding for its active conformation, and GDP competes effectively with an inhibition constant (Ki) of 0.2 μM, stalling translational elongation [1]. This property makes GDP sodium salt invaluable for studying protein synthesis dynamics in cell-free systems.

Beyond kinases and translational GTPases, GDP demonstrates competitive inhibition against biosynthetic enzymes. Adenylosuccinate synthetase, which catalyzes the first committed step in AMP synthesis, utilizes GTP as a phosphate donor. Biochemical assays reveal that GDP inhibits Plasmodium falciparum adenylosuccinate synthetase with a Ki of 50 μM, compared to 20 μM for GTP [1]. This inhibition has therapeutic implications for antimalarial development targeting nucleotide metabolism in parasites. Similarly, GDP acts as a competitive inhibitor for nucleoside diphosphate kinases (NDPKs), which maintain nucleotide pools through reversible phosphate transfer between nucleoside triphosphates and diphosphates. GDP competes with the donor substrate (typically ATP) at the active site, disrupting the phosphotransfer reaction essential for GTP regeneration [1] [9].

Table 2: Competitive Inhibition Profiles of GDP in GTP-Dependent Enzymatic Systems

Enzyme ClassBiological FunctionGDP Inhibition Constant (Ki)Biological Consequence
Heterotrimeric G ProteinsSignal transduction0.05-0.5 μMBlocks GPCR-mediated activation
Small GTPases (Rab family)Vesicular trafficking0.1-1 μMInhibits membrane fusion/fission
Elongation Factors (EF-Tu)Protein synthesis0.2 μMStalls ribosomal translation
Adenylosuccinate SynthetasePurine biosynthesis50 μM (P. falciparum)Disrupts AMP synthesis
Nucleoside Diphosphate KinasesNucleotide pool maintenance10-100 μMImpairs GTP regeneration

The inhibitory potency of GDP sodium salt is frequently leveraged in functional GTPase assays where agonist-stimulated [³⁵S]GTPγS binding serves as a readout for receptor activation. In these assays, excess GDP (typically 1-10 μM) is included in reaction buffers to suppress basal G protein activity, thereby enhancing signal-to-noise ratios for detecting receptor-mediated GTPγS binding [4] [9]. This application highlights the biochemical utility of GDP sodium salt as a selective tool for dissecting complex nucleotide-dependent signaling pathways.

Properties

Product Name

Guanosine 5'-diphosphate (sodium)

Molecular Formula

C10H15N5NaO11P2

Molecular Weight

466.19 g/mol

InChI

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/t3-,5-,6-,9-;/m1./s1

InChI Key

RIVKOZCPUDVJCY-GWTDSMLYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na]

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